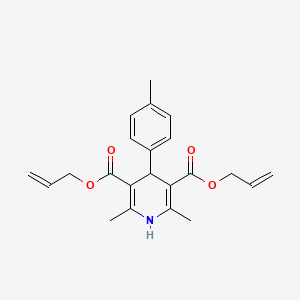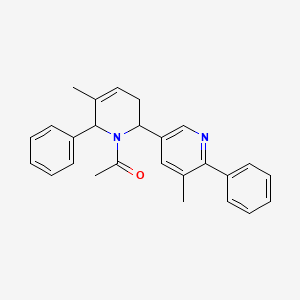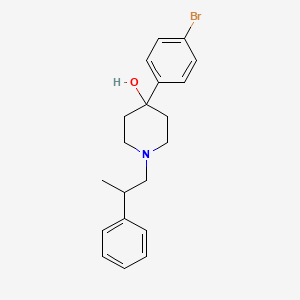
diallyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of DHP derivatives, including compounds similar to diallyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, often employs the Hantzsch synthesis or its variations. This involves the condensation of β-keto esters with aldehydes and ammonia or an equivalent amine. For instance, Zhang et al. (2009) reported the synthesis of a structurally related DHP via Hantzsch condensation promoted by microwave irradiation under solvent-free conditions, indicating a method that could potentially be adapted for the synthesis of the compound (Zhang, Pan, & Liu, 2009).
Molecular Structure Analysis
The molecular structure of DHP derivatives is characterized by the 1,4-dihydro-2,6-dimethylpyridine core, which can be further substituted at various positions to achieve desired properties. The structural elucidation often involves spectroscopic methods such as NMR, IR, and sometimes X-ray crystallography for absolute configuration determination. Sobolev et al. (2002) demonstrated the use of X-ray crystallography in establishing the absolute configuration of a closely related compound, highlighting the approaches that could be used for molecular structure analysis of the target compound (Sobolev et al., 2002).
Chemical Reactions and Properties
DHPs are known for their reactivity towards oxidation, reduction, and various other chemical transformations that allow for the modification of their structure and the introduction of new functional groups. The work by Silaichev et al. (2011) on the spiro heterocyclization of a DHP derivative illustrates the type of chemical reactions these compounds can undergo, providing insights into their reactivity and functional group compatibility (Silaichev, Chudinova, & Maslivets, 2011).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity of DHP derivatives can vary significantly depending on their substitution pattern. These properties are crucial for understanding the compound's behavior in biological systems, its formulation into drugs, and its handling in a laboratory setting. Although specific data on the target compound may not be readily available, studies on related DHPs provide a basis for predicting its physical properties.
Chemical Properties Analysis
The chemical properties of DHP derivatives, including their stability, pKa, and lipophilicity, are influenced by their structural elements. The presence of electron-donating or withdrawing groups can significantly affect these properties, impacting their biological activity and interaction with biological membranes. Research on DHPs, such as the studies by Peri et al. (2000) on the synthesis and characterization of chiral DHP derivatives, offers insights into how structural variations affect chemical properties (Peri, Padmanabhan, Rutledge, Singh, & Triggle, 2000).
Mechanism of Action
Future Directions
properties
IUPAC Name |
bis(prop-2-enyl) 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-6-12-26-21(24)18-15(4)23-16(5)19(22(25)27-13-7-2)20(18)17-10-8-14(3)9-11-17/h6-11,20,23H,1-2,12-13H2,3-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRWNCJFOCTHSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OCC=C)C)C)C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2E)-3-phenyl-2-propen-1-yl]-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5103385.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B5103399.png)

![2-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5103415.png)

![N-[(2-methoxyphenoxy)acetyl]alanine](/img/structure/B5103432.png)
![4-(2-chloro-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5103435.png)
![3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5103440.png)
![1-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)ethanone hydrochloride](/img/structure/B5103449.png)
![2-{[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5103452.png)



![2-[(2-chlorobenzyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5103501.png)